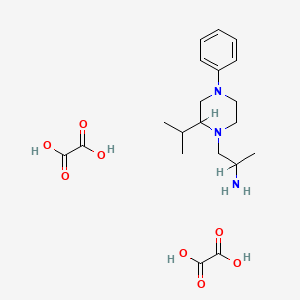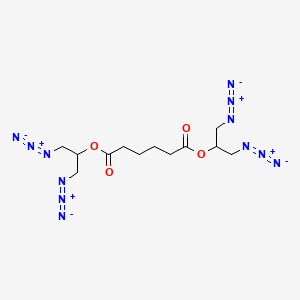
N,N,3-Trimethyl-N-(propan-2-yl)anilinium perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,3-Trimethyl-N-(propan-2-yl)anilinium perchlorate is a chemical compound that belongs to the class of quaternary ammonium salts These compounds are characterized by the presence of a positively charged nitrogen atom bonded to four organic groups The perchlorate anion (ClO₄⁻) serves as the counterion to balance the charge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N,3-Trimethyl-N-(propan-2-yl)anilinium perchlorate typically involves the quaternization of a tertiary amine. One common method is the reaction of N,N,3-Trimethylaniline with isopropyl chloride in the presence of a base such as sodium hydroxide. The resulting quaternary ammonium chloride is then treated with perchloric acid to yield the perchlorate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N,N,3-Trimethyl-N-(propan-2-yl)anilinium perchlorate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the quaternary ammonium salt back to tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the perchlorate anion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, cyanides, and thiolates can be used under mild conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of tertiary amines.
Substitution: Formation of substituted quaternary ammonium salts.
Applications De Recherche Scientifique
N,N,3-Trimethyl-N-(propan-2-yl)anilinium perchlorate has several applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of N,N,3-Trimethyl-N-(propan-2-yl)anilinium perchlorate involves its interaction with molecular targets through ionic and hydrogen bonding. The positively charged nitrogen atom can interact with negatively charged sites on biomolecules, affecting their function. In phase-transfer catalysis, the compound facilitates the transfer of reactants between different phases, enhancing reaction rates.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethylaniline: A tertiary amine with similar structural features but lacks the quaternary ammonium group.
N,N-Diethyl-N-methylamine: Another quaternary ammonium salt with different alkyl groups attached to the nitrogen atom.
Uniqueness
N,N,3-Trimethyl-N-(propan-2-yl)anilinium perchlorate is unique due to its specific combination of alkyl groups and the presence of the perchlorate anion. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications.
Propriétés
Numéro CAS |
78300-35-3 |
|---|---|
Formule moléculaire |
C12H20ClNO4 |
Poids moléculaire |
277.74 g/mol |
Nom IUPAC |
dimethyl-(3-methylphenyl)-propan-2-ylazanium;perchlorate |
InChI |
InChI=1S/C12H20N.ClHO4/c1-10(2)13(4,5)12-8-6-7-11(3)9-12;2-1(3,4)5/h6-10H,1-5H3;(H,2,3,4,5)/q+1;/p-1 |
Clé InChI |
BDXHYUCOHJYDFG-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC(=CC=C1)[N+](C)(C)C(C)C.[O-]Cl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


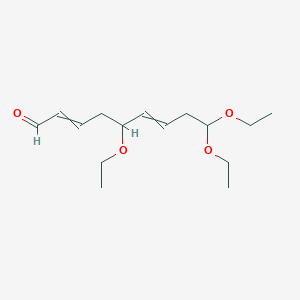
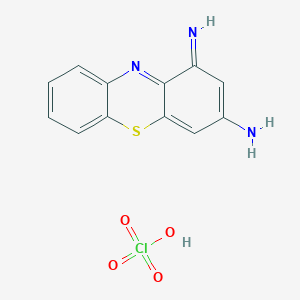

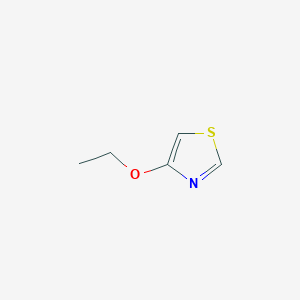
![Pentacyclo[7.3.1.14,12.02,7.06,11]tetradecan-1-amine](/img/structure/B14430158.png)

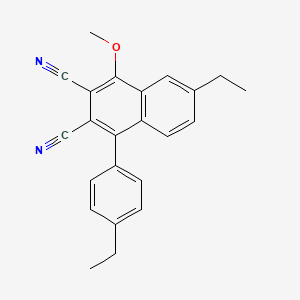
![2-Diazo-1-[4-(4-methoxyphenyl)cyclohex-3-en-1-yl]ethanone](/img/structure/B14430198.png)
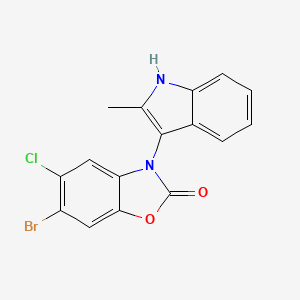

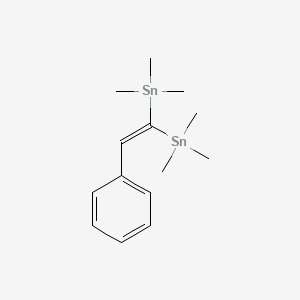
![1-[(2-Bromoprop-2-EN-1-YL)oxy]butane](/img/structure/B14430227.png)
